2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,3-dimethylphenyl)acetamide
CAS No.: 686749-06-4
Cat. No.: VC5170131
Molecular Formula: C25H23ClN2O3S
Molecular Weight: 466.98
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 686749-06-4 |
|---|---|
| Molecular Formula | C25H23ClN2O3S |
| Molecular Weight | 466.98 |
| IUPAC Name | 2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,3-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C25H23ClN2O3S/c1-17-8-7-12-22(18(17)2)27-25(29)16-32(30,31)24-15-28(23-13-6-4-10-20(23)24)14-19-9-3-5-11-21(19)26/h3-13,15H,14,16H2,1-2H3,(H,27,29) |
| Standard InChI Key | SWDBUBRJIWZQEH-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl)C |
Introduction
Chemical Description
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IUPAC Name: 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,3-dimethylphenyl)acetamide
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Molecular Formula: C24H21ClN2O3S
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Molecular Weight: Approximately 452.95 g/mol
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Functional Groups:
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Indole core
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Sulfonamide group
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Acetamide moiety
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Chlorophenyl substituent
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Structural Features
The compound features an indole ring system substituted with a sulfonyl group and an acetamide side chain. The sulfonamide linkage connects the indole core to a dimethylphenyl group, while the chlorophenyl group is attached to the indole nitrogen.
Synthesis
The synthesis of this compound likely involves:
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Functionalization of the indole core with a sulfonyl chloride derivative.
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Coupling of the intermediate with an amine (e.g., 2,3-dimethylaniline) to form the sulfonamide bond.
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Introduction of the acetamide group through acylation reactions.
These steps are typically carried out under controlled conditions using reagents such as sulfonyl chlorides, amines, and acetic anhydride.
Characterization Techniques
To confirm the structure and purity:
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NMR Spectroscopy (¹H and ¹³C): Provides details on hydrogen and carbon environments.
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Mass Spectrometry (MS): Confirms molecular weight.
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Infrared Spectroscopy (IR): Identifies functional groups like sulfonamide and carbonyl.
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X-Ray Crystallography: Determines the three-dimensional arrangement of atoms.
Potential Applications
Compounds with similar structures often exhibit:
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Anti-inflammatory activity: Sulfonamide derivatives are known inhibitors of enzymes like cyclooxygenase or lipoxygenase.
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Anticancer potential: Indole-based molecules frequently interact with DNA or proteins involved in cancer pathways.
Molecular Docking Studies
Preliminary docking studies could suggest binding affinity to biological targets such as enzymes or receptors, making it a candidate for drug development.
Future Research Directions
Further studies should focus on:
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In vitro assays: Testing for anti-inflammatory or anticancer activities.
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Pharmacokinetics: Evaluating absorption, distribution, metabolism, and excretion (ADME).
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Toxicity Studies: Determining safety profiles in preclinical models.
This compound represents a promising scaffold for drug discovery due to its indole-sulfonamide framework, which is prevalent in bioactive molecules. Further experimental validation is required to explore its full potential in medicinal chemistry applications.
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